1-Boc-4-Cbz-amino-piperidine chemical properties
1-Boc-4-Cbz-amino-piperidine chemical properties
An In-Depth Technical Guide to 1-Boc-4-Cbz-amino-piperidine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Differentially Protected Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element. However, the true potential of a piperidine core is unlocked through precise chemical control. 1-Boc-4-Cbz-amino-piperidine (tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate) represents a cornerstone intermediate, providing chemists with a powerful tool for complex molecular construction.[1]
This guide offers a comprehensive technical overview of 1-Boc-4-Cbz-amino-piperidine, moving beyond a simple datasheet to provide insights into its synthesis, reactivity, and strategic application. The central utility of this compound lies in its orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz or Z) group on the exocyclic amine. This differential protection allows for selective deprotection and subsequent functionalization at either the N1 or C4 position, a critical capability for building complex, multi-substituted piperidine derivatives used in the synthesis of novel therapeutics.[2][]
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. These properties dictate appropriate storage, handling, and reaction conditions. The key physicochemical data for 1-Boc-4-Cbz-amino-piperidine are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | PubChem[4] |
| CAS Number | 220394-97-8 | PubChem[4] |
| Molecular Formula | C₁₈H₂₆N₂O₄ | PubChem[4] |
| Molecular Weight | 334.4 g/mol | PubChem[4] |
| Appearance | White to off-white solid | General Knowledge |
| Boiling Point | 471.6°C at 760 mmHg | ECHEMI[5] |
| Density | 1.15 g/cm³ | ECHEMI[5] |
| Flash Point | 239°C | ECHEMI[5] |
| Vapor Pressure | 4.6E-09 mmHg at 25°C | ECHEMI[5] |
| Solubility | Generally soluble in organic solvents like DMF, DMSO, Ethanol.[6] Limited data available for aqueous solubility. | Cayman Chemical[6] |
Synthesis Strategy: A General Approach
While numerous suppliers offer this reagent, understanding its synthesis is crucial for process development and cost analysis. The preparation of 1-Boc-4-Cbz-amino-piperidine typically follows a logical sequence of protection steps starting from a simpler piperidine derivative. A common and efficient strategy begins with 4-aminopiperidine or a precursor.
The causality behind the synthetic sequence is critical: The more basic piperidine ring nitrogen is typically protected first with the Boc group, as it is more nucleophilic than the 4-amino group. Following the installation of the Boc group, the less reactive exocyclic amine at the C4 position is then protected with the Cbz group.
Caption: General synthetic pathway for 1-Boc-4-Cbz-amino-piperidine.
The Core Directive: Orthogonal Deprotection Reactivity
The primary value of 1-Boc-4-Cbz-amino-piperidine is its capacity for selective deprotection. The Boc and Cbz groups were specifically chosen for their disparate cleavage conditions, allowing researchers to unmask one amine while the other remains protected, thus directing subsequent reactions to a specific site.
Caption: Orthogonal deprotection pathways of 1-Boc-4-Cbz-amino-piperidine.
Protocol: Selective Boc Group Removal (Acidolysis)
The Boc group is a carbamate designed to be stable to a wide range of conditions but readily cleaved under strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[2]
Methodology:
-
Dissolution: Dissolve 1-Boc-4-Cbz-amino-piperidine (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically well-behaved.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.[7]
-
Expert Insight: TFA is often preferred for its volatility, making it easy to remove under vacuum. HCl/dioxane is also highly effective and can be advantageous if the resulting amine hydrochloride salt is desired for direct use or improved stability.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Redissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the 4-Cbz-amino-piperidine product.
-
Protocol: Selective Cbz Group Removal (Hydrogenolysis)
The Cbz group is cleaved by catalytic hydrogenation. The benzyl C-O bond is susceptible to reductive cleavage over a palladium catalyst in the presence of a hydrogen source. This method is exceptionally clean, yielding toluene and carbon dioxide as byproducts.[2][8]
Methodology:
-
Setup: To a flask containing 1-Boc-4-Cbz-amino-piperidine (1.0 eq), add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w, ~0.05-0.10 eq) to the solution.
-
Trustworthiness: The flask should be purged with an inert gas (Nitrogen or Argon) before adding the catalyst to prevent a potential fire hazard, as dry Pd/C can be pyrophoric.
-
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup:
-
Carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Expert Insight: The filtration must be done carefully as the catalyst can be pyrophoric, especially when partially dry. Keeping the Celite pad wet with solvent during filtration is a critical safety measure.
-
Concentrate the filtrate under reduced pressure to yield the 1-Boc-4-aminopiperidine product.[9]
-
Spectroscopic Characterization
While specific spectra should be obtained for each batch, the expected NMR and IR signatures can be predicted based on the molecule's structure.
-
¹H NMR: Expected signals would include the characteristic singlet for the Boc group's nine protons (~1.4 ppm), multiplets for the piperidine ring protons (~1.5-4.0 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), and multiplets for the aromatic protons of the Cbz group (~7.3 ppm).[10][11]
-
¹³C NMR: Key resonances would include the quaternary carbons of the Boc group (~80 ppm) and its carbonyl (~155 ppm), the piperidine ring carbons, the benzylic carbon of the Cbz group (~67 ppm), its carbonyl (~156 ppm), and the aromatic carbons.[12]
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretches for both the Boc and Cbz carbamates (~1680-1720 cm⁻¹), and aromatic C-H stretches.[9]
Applications in Drug Discovery
1-Boc-4-Cbz-amino-piperidine is not an active pharmaceutical ingredient itself but a high-value building block. Its utility is demonstrated in the synthesis of compounds targeting a wide range of diseases.
-
Scaffold for Di-substituted Piperidines: Following selective deprotection, the newly freed amine can be elaborated through acylation, alkylation, or reductive amination. Subsequent removal of the second protecting group allows for further functionalization at the other site, enabling the creation of complex and diverse libraries of compounds.
-
Precursor for Fentanyl Analogues: While it has legitimate uses, it's important to note that related structures, such as 1-Boc-4-AP, are recognized as intermediates in the synthesis of fentanyl and its analogues.[13]
-
Key Intermediate for Bioactive Molecules: The 4-aminopiperidine motif is a structural feature in a number of bioactive compounds, including CCR5 antagonists for HIV treatment and muscarinic M3 receptor antagonists for respiratory diseases.[14][15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[16] Avoid formation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[5][18]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[17]
This guide provides a foundational understanding of 1-Boc-4-Cbz-amino-piperidine, emphasizing the chemical principles that make it a valuable and versatile tool for the research scientist. Its strategic importance is derived directly from the orthogonal nature of its protecting groups, offering a reliable and controllable entry point into complex piperidine-based molecules.
References
-
PubChem. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Safety Data Sheet. 4-N-BOC-Aminopiperidine. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid. [Link]
-
PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. National Center for Biotechnology Information. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Chem-Impex. (Boc-4-amino)piperidine hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
SpectraBase. 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
YF Biochem. 1-N-Boc-4-(N-Cbz-amino)piperidine-4-carboxylic acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. reddit.com [reddit.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Amino-1-Boc-piperidine(87120-72-7) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 14. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 17. peptide.com [peptide.com]
- 18. echemi.com [echemi.com]
